molecular formula C16H15NO3S2 B15343130 (2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate CAS No. 14106-16-2

(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate

Cat. No.: B15343130
CAS No.: 14106-16-2
M. Wt: 333.4 g/mol
InChI Key: WICWZTPSMWAXJA-UHFFFAOYSA-N
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Description

(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate is a chemical compound with the molecular formula C16H15NO3S2 and a molecular weight of 333.432 This compound features a thiochromene core, which is a sulfur-containing heterocyclic structure, and a 4-methylbenzenesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate typically involves the condensation of 2,3-dihydrothiochromen-4-one with an appropriate amine, followed by sulfonation with 4-methylbenzenesulfonyl chloride . The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonate ester. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiochromene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiochroman derivative.

    Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiochroman derivatives.

    Substitution: Various substituted thiochromene derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate is not fully understood. it is believed to interact with specific molecular targets and pathways due to its unique structure. The thiochromene core may interact with biological macromolecules, while the sulfonate group could enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate is unique due to the presence of both the thiochromene core and the 4-methylbenzenesulfonate group

Properties

CAS No.

14106-16-2

Molecular Formula

C16H15NO3S2

Molecular Weight

333.4 g/mol

IUPAC Name

(2,3-dihydrothiochromen-4-ylideneamino) 4-methylbenzenesulfonate

InChI

InChI=1S/C16H15NO3S2/c1-12-6-8-13(9-7-12)22(18,19)20-17-15-10-11-21-16-5-3-2-4-14(15)16/h2-9H,10-11H2,1H3

InChI Key

WICWZTPSMWAXJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2CCSC3=CC=CC=C23

Origin of Product

United States

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